Thiazolo(4,5-f)quinolin-2-amine
Description
Thiazolo[4,5-f]quinolin-2-amine is a heterocyclic compound featuring a thiazole ring fused to a quinoline scaffold at positions 4,5-f (Figure 1). This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via cyclization reactions, often starting from 5-aminoquinoline derivatives, as demonstrated by microwave-assisted or conventional methods .
Properties
CAS No. |
141890-75-7 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-5H,(H2,11,13) |
InChI Key |
BMHGKKHBROMCAS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1 |
Other CAS No. |
141890-75-7 |
Synonyms |
thiazolo(4,5-f)quinolin-2-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazolo[4,5-c]quinolin-2-amine
- Key Difference: The thiazole ring is fused at positions 4,5-c of the quinoline core, altering the spatial arrangement of functional groups.
- Biological Activity: Derivatives like 2-propionamidothiazolo[4,5-c]quinoline 5-oxide (compound 15) exhibit Toll-like receptor (TLR) 7/8 agonistic activity, whereas des-acyl analogs (e.g., compound 17) are inactive. This highlights the critical role of C2 substituents in TLR binding .
- Synthesis : Requires propionyl chloride and m-CPBA for oxidation, yielding moderate to high purity products .
Thiazolo[5,4-f]quinolin-2-amine
Imidazo[4,5-f]quinolin-2-amine (e.g., MeIQ, IQ)
- Key Difference : Replaces the thiazole sulfur with a nitrogen atom, forming an imidazole ring.
- Biological Activity: Known mutagens and carcinogens (e.g., MeIQ and IQ) found in cooked meats. Unlike thiazolo analogs, these compounds exhibit potent DNA adduct formation, linking structural differences to toxicity profiles .
Substituent Effects on Activity
Key Insights :
Thiazolo[4,5-f]quinolin-2-amine
Thiazolo[4,5-c]quinolin-2-amine Derivatives
Imidazo[4,5-f]quinolin-2-amine
- Route: Condensation of quinoline-5,6-diamine with aldehydes, yielding mutagenic derivatives like MeIQ .
Preparation Methods
Reaction Optimization
-
Catalytic System : Ammonium acetate in acetic acid.
-
Temperature : 150–170°C for 30–60 minutes.
The pressurized environment accelerates enolization and dehydration steps, minimizing side reactions. Comparative studies show a 40% yield increase over conventional reflux methods.
Table 1: Q-Tube Reactor Conditions vs. Conventional Methods
| Parameter | Q-Tube Reactor | Conventional Reflux |
|---|---|---|
| Temperature (°C) | 150–170 | 80–100 |
| Time (hours) | 0.5–1 | 12–16 |
| Yield (%) | 86–98 | 58–78 |
| Solvent Volume (mL) | 4–10 | 15–30 |
Palladium-Catalyzed Cross-Coupling Modifications
Functionalization of the thiazoloquinoline core often employs palladium-catalyzed cross-coupling. A 2022 protocol describes Suzuki-Miyaura coupling at the 5-position using arylboronic acids and Pd(OAc)₂.
Procedure
-
Substrates : 5-Bromo-Thiazolo[4,5-f]quinolin-2-amine, arylboronic acids.
-
Catalyst : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%).
-
Conditions : DMF/H₂O (3:1), 100°C, 8 hours.
This method enables diversification of the quinoline ring but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Solid-Phase Synthesis for Analog Libraries
Solid-phase techniques facilitate high-throughput synthesis of Thiazolo[4,5-f]quinolin-2-amine analogs. Resin-bound quinoline precursors undergo sequential:
-
Immobilization : Wang resin functionalization via carbodiimide coupling.
-
Cyclization : Treatment with Lawesson’s reagent to form the thiazole ring.
-
Cleavage : TFA-mediated release from the resin.
Table 2: Solid-Phase Synthesis Outcomes
| Step | Reagents | Time (hours) | Purity (%) |
|---|---|---|---|
| Immobilization | EDC, NHS, DIPEA | 24 | >95 |
| Cyclization | Lawesson’s reagent, DCM | 6 | 90 |
| Cleavage | TFA/H₂O (95:5) | 2 | 85–90 |
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball-milling quinoline-thiourea adducts with K₂CO₃ at 30 Hz for 2 hours produces Thiazolo[4,5-f]quinolin-2-amine in 82% yield. Advantages include:
-
No solvent waste.
-
Reaction completion within 2 hours.
-
Scalability to multigram quantities.
Structural Confirmation and Analytical Data
All synthesized compounds require rigorous characterization:
Q & A
Basic Research Question
- Solvents : Acetic acid (for Br₂-mediated cyclization) or CHCl₃ (room-temperature reactions) .
- Catalysts : Bromine (1–2 eq.) at 10–15°C minimizes side reactions .
Yield Optimization : Use anhydrous Na₂SO₄ for drying organic layers and silica gel chromatography for purification .
Why do some derivatives show COX-2 selectivity despite structural similarities?
Advanced Research Question
COX-2 selectivity (e.g., 17a , 30 ) is rare but linked to:
- Hydrophobic Pockets : Bulky substituents (e.g., trifluoromethyl) may exploit COX-2’s larger active site .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance binding to COX-2’s Val³⁵⁰ residue .
Method : Docking studies (e.g., AutoDock Vina) to map substituent-enzyme interactions .
What analytical techniques confirm successful cyclization?
Basic Research Question
- ¹H NMR : Aromatic protons in thiazoloquinoline show distinct splitting (e.g., H-7 and H-8 coupling in angular isomers) .
- ¹³C NMR : Thiazole carbons (C-2, C-5) appear at δ 160–170 ppm .
- XRD : Resolve ambiguities in regiochemistry (e.g., angular vs. linear isomers) .
How do angular vs. linear cyclization patterns impact bioactivity?
Advanced Research Question
- Angular Cyclization (thiazolo[4,5-f]): Enhances COX-1 inhibition due to planar geometry aligning with the enzyme’s hydrophobic cleft .
- Linear Isomers : Less active (e.g., thiazolo[5,4-f] derivatives show <20% inhibition) .
Case Study : Taurin et al. failed to synthesize thiazolo[4,5-f] via direct methods but succeeded using stepwise nitro reduction and cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
